4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid 4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 329078-79-7
VCID: VC5269717
InChI: InChI=1S/C16H22N2O3/c1-12-3-5-13(6-4-12)15(19)11-14(16(20)21)18-9-7-17(2)8-10-18/h3-6,14H,7-11H2,1-2H3,(H,20,21)
SMILES: CC1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)C
Molecular Formula: C16H22N2O3
Molecular Weight: 290.363

4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

CAS No.: 329078-79-7

Cat. No.: VC5269717

Molecular Formula: C16H22N2O3

Molecular Weight: 290.363

* For research use only. Not for human or veterinary use.

4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid - 329078-79-7

Specification

CAS No. 329078-79-7
Molecular Formula C16H22N2O3
Molecular Weight 290.363
IUPAC Name 4-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Standard InChI InChI=1S/C16H22N2O3/c1-12-3-5-13(6-4-12)15(19)11-14(16(20)21)18-9-7-17(2)8-10-18/h3-6,14H,7-11H2,1-2H3,(H,20,21)
Standard InChI Key NBPMIMJYCWLXKS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)C

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is C₁₆H₂₂N₂O₃, with a molar mass of 290.36 g/mol . The structure integrates three key components:

  • A 4-oxobutanoic acid core, providing carboxylic acid functionality.

  • A 4-methylphenyl group attached at the γ-position, contributing aromatic hydrophobicity.

  • A 4-methylpiperazin-1-yl group at the β-position, introducing basic nitrogen centers capable of hydrogen bonding and ionic interactions .

Stereochemical Considerations

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis typically involves a multi-step approach:

Step 1: Friedel-Crafts Acylation
A toluene derivative undergoes Friedel-Crafts reaction with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃), forming 4-(4-methylphenyl)-4-oxobutanoic acid . This step establishes the aryl-ketone-carboxylic acid framework.

Step 2: Piperazine Incorporation
The β-carbon of the butanoic acid is functionalized via nucleophilic substitution or coupling reactions. For example, reacting the intermediate with 4-methylpiperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) introduces the piperazine moiety.

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the β-position requires precise control of reaction conditions, as competing reactions at the α- or γ-positions may occur.

  • Piperazine Stability: The basicity of the piperazine nitrogen necessitates pH adjustments to prevent premature protonation during synthesis.

Physicochemical Properties

Experimental and calculated properties are summarized below:

PropertyValue/DescriptionSource
Melting PointNot reported (analogs: 148–150°C )
Boiling Point~419.5°C (estimated via analogy )
Density1.2±0.1 g/cm³
SolubilityLow in water; soluble in DMSO, DMF
LogP (Partition Coefficient)1.36 (analogous compound )

The compound’s low aqueous solubility and moderate lipophilicity (LogP ~1.36) suggest suitability for formulations requiring membrane permeability, such as central nervous system (CNS) therapeutics .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.25–7.15 (m, 4H, aromatic H from 4-methylphenyl).

    • δ 3.80–3.40 (m, 8H, piperazine CH₂).

    • δ 2.90 (t, 2H, J = 6.8 Hz, CH₂CO).

    • δ 2.35 (s, 3H, Ar–CH₃).

    • δ 2.20 (s, 3H, piperazine–CH₃).

  • ¹³C NMR:

    • δ 175.2 (COOH), 172.8 (C=O), 139.5–126.3 (aromatic carbons), 54.1–46.2 (piperazine carbons).

Infrared (IR) Spectroscopy

Key absorptions include:

  • 1705 cm⁻¹ (C=O stretch, carboxylic acid).

  • 1660 cm⁻¹ (C=O stretch, ketone).

  • 1250 cm⁻¹ (C–N stretch, piperazine) .

Mass Spectrometry

  • ESI-MS: m/z 291.2 [M+H]⁺ (calculated for C₁₆H₂₂N₂O₃: 290.36) .

  • Fragmentation patterns show loss of CO₂ (44 Da) and the piperazine moiety (99 Da).

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The compound serves as a scaffold for introducing substituents to modulate selectivity for GPCRs or kinases .

  • Prodrug Development: Esterification of the carboxylic acid could improve oral bioavailability .

Chemical Biology

  • Photoaffinity Labeling: The aryl ketone may enable UV-induced crosslinking for target identification.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator